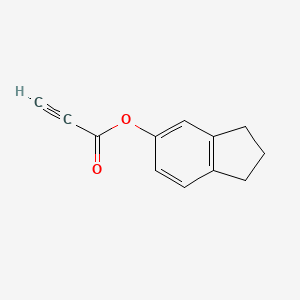
1,3-Dioxolan-4-one, 5-phenyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one, 5-phenyl-, (S)- is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a five-membered ring containing both oxygen and carbon atoms. The presence of a phenyl group and the chiral center at the 5-position make it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of mandelic acid as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of metallic catalysts and advanced purification techniques to isolate the compound in its enantiomerically pure form .
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- undergoes various chemical reactions, including:
Michael Addition: This compound readily participates in Michael addition reactions with butenolide and 4-methoxy-β-nitrostyrene, forming products with high stereoselectivity.
Diels-Alder Cycloaddition: The compound can undergo Diels-Alder cycloaddition reactions, forming adducts that can be further transformed into chiral epoxy ketones.
Polymerization: It can be used as a monomer in the polymerization process to form degradable and chemically recyclable polymers.
Common Reagents and Conditions
Michael Addition: Common reagents include butenolide and 4-methoxy-β-nitrostyrene, with the reaction typically carried out under mild conditions.
Diels-Alder Cycloaddition: This reaction often requires elevated temperatures and the presence of a suitable dienophile.
Polymerization: The polymerization process may involve radical initiators and specific reaction conditions to achieve high molecular weight polymers.
Major Products Formed
Michael Addition: The major products are chiral adducts with high stereoselectivity.
Diels-Alder Cycloaddition: The major products include chiral epoxy ketones and other cycloaddition adducts.
Polymerization: The major products are degradable polymers with ester linkages in the backbone.
科学的研究の応用
1,3-Dioxolan-4-one, 5-phenyl-, (S)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- involves its ability to act as a chiral benzoyl anion equivalent in various reactions . The compound’s chiral center at the 5-position allows it to participate in stereoselective reactions, forming products with high enantiomeric purity. The molecular targets and pathways involved in its reactions include the formation of chiral adducts and the stabilization of reaction intermediates through its unique structure .
類似化合物との比較
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are used in the synthesis of degradable polymers, but MDO has a seven-membered ring structure.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Similar to MDO, BMDO is used in polymerization reactions but has a benzo-fused ring structure.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound is structurally similar to 1,3-Dioxolan-4-one, 5-phenyl-, (S)- and is used in similar polymerization reactions.
The uniqueness of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- lies in its chiral center and the ability to form highly stereoselective products in various reactions .
特性
CAS番号 |
60646-33-5 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
(5S)-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChIキー |
BDVXHBPOBAINOJ-QMMMGPOBSA-N |
異性体SMILES |
C1O[C@H](C(=O)O1)C2=CC=CC=C2 |
正規SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
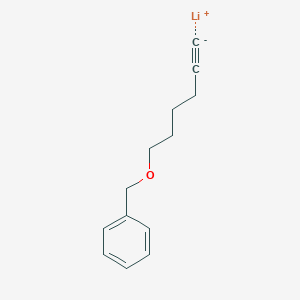
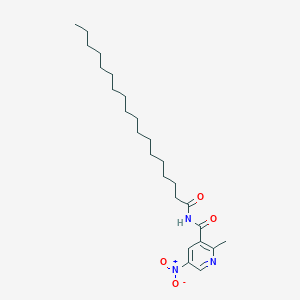


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
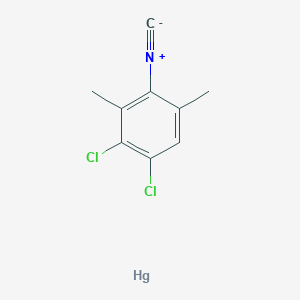
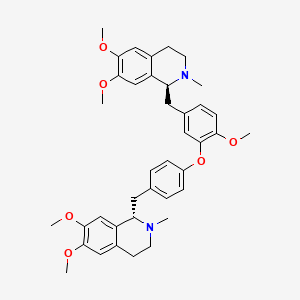
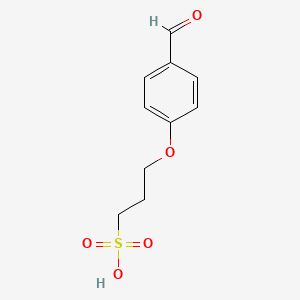
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
